Potassium thiocyanate-13C,15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some specific scientific research applications of Potassium thiocyanate-13C,15N:

Protein-Ligand Interactions:

Potassium thiocyanate-13C,15N can be used to study protein-ligand interactions, where ligands are molecules that bind to specific sites on proteins. By incorporating these isotopes into the ligand, researchers can use NMR spectroscopy to monitor the interaction between the labeled ligand and the protein, providing valuable insights into binding affinity, kinetics, and conformational changes.

Metabolic Studies:

Potassium thiocyanate-13C,15N can be employed in metabolic studies to track the metabolic pathways of various molecules within living organisms. When introduced into a system, the labeled molecule can be traced through its breakdown products using NMR, allowing researchers to understand the metabolic fate of the molecule and identify key metabolic pathways involved.

Enzyme Activity:

Potassium thiocyanate-13C,15N can be used to investigate the activity of enzymes. By incorporating these isotopes into substrates (molecules acted upon by enzymes), researchers can use NMR to monitor the enzymatic reaction and gain insights into the reaction mechanism, substrate specificity, and kinetic parameters of the enzyme.

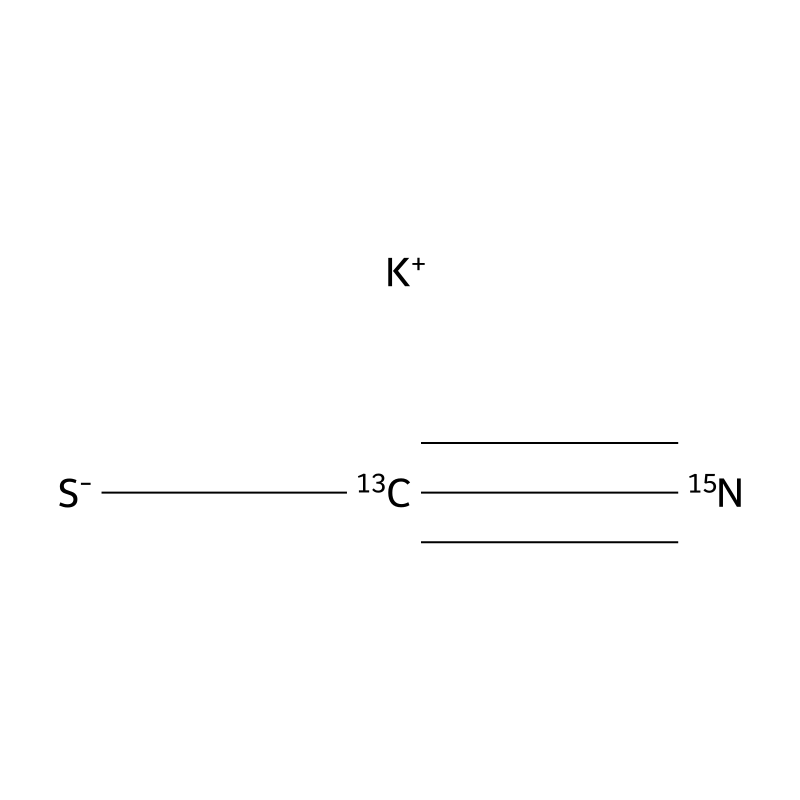

Potassium thiocyanate-13C,15N is a stable isotopically labeled compound, specifically the potassium salt of thiocyanic acid. It is characterized by the presence of carbon-13 and nitrogen-15 isotopes, which enhance its utility in various analytical and synthetic applications. The molecular formula for this compound is KSCN, and its labeled form has a CAS number of 143673-61-4. Potassium thiocyanate is recognized for its role in biochemical and chemical research, particularly as a tracer in metabolic studies and as a reagent in organic synthesis .

- Formation of Thiocyanates: It can react with various cations to form thiocyanate salts, which are used in diverse chemical syntheses.

- Synthesis of Sulfur Compounds: This compound acts as a sulfur surrogate in the formation of symmetrical diaryl sulfides and other sulfur-containing compounds .

- Coordination Chemistry: Potassium thiocyanate can form complexes with transition metals, influencing their reactivity and stability.

The biological activity of potassium thiocyanate is notable in several contexts:

- Thiocyanate Ion: The thiocyanate ion itself has been studied for its potential effects on thyroid function, as it can inhibit iodide uptake by the thyroid gland, potentially leading to goiter development in high concentrations.

- Antimicrobial Properties: Research indicates that thiocyanates may exhibit antimicrobial properties, making them of interest for therapeutic applications .

Potassium thiocyanate-13C,15N can be synthesized through various methods:

- Isotopic Exchange: This method involves the exchange of isotopes between potassium thiocyanate and labeled precursors.

- Direct Synthesis: Combining potassium hydroxide with labeled thiocyanic acid can yield potassium thiocyanate with incorporated isotopes.

The applications of potassium thiocyanate-13C,15N are diverse:

- Metabolomics: It serves as a standard in mass spectrometry for analyzing metabolic pathways.

- Chemical Synthesis: Used in the preparation of double-labeled compounds for research purposes.

- Analytical Chemistry: Acts as a reference material in the quantification of thiocyanates in biological samples .

Interaction studies involving potassium thiocyanate focus on its behavior in biological systems and its reactivity with other chemicals:

- Metabolic Pathways: Investigations into how this compound influences metabolic processes, particularly its role as an inhibitor in iodide transport.

- Complex Formation: Studies exploring how it interacts with metal ions to form stable complexes that may have catalytic properties or influence biological activity .

Potassium thiocyanate-13C,15N shares similarities with several related compounds. Here are some comparable substances along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Potassium Thiocyanate | KSCN | Commonly used salt form without isotopic labeling |

| Sodium Thiocyanate | NaSCN | Soluble salt used similarly but with sodium instead of potassium |

| Ammonium Thiocyanate | NH4SCN | More soluble than potassium thiocyanate; used in similar applications |

| Calcium Thiocyanate | Ca(SCN)2 | Less common; used mainly in agricultural applications |

Potassium thiocyanate-13C,15N is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies and advanced analytical techniques not achievable with unlabeled counterparts .

Precursor Selection for Dual-Labeled Thiocyanate Derivatives

The synthesis of potassium thiocyanate-¹³C,¹⁵N requires precise selection of isotopically enriched precursors to ensure high isotopic purity (≥98% ¹⁵N and ≥99% ¹³C). A common approach involves the reaction of ¹⁵N-labeled urea with sodium hypochlorite (NaClO) under alkaline conditions, followed by distillation to isolate ¹⁵N₂-hydrazine hydrate. Subsequent treatment with ¹³C-enriched carbon disulfide (CS₂) or thiourea-¹³C,¹⁵N₂ yields the thiocyanate anion (SCN⁻), which is precipitated as the potassium salt.

Alternative routes employ phase-transfer catalysis, where benzyl chloride reacts with potassium thiocyanate-¹³C,¹⁵N in the presence of bis(triphenyl)phosphoranylidene ammonium chloride to generate benzyl isothiocyanate-¹³C,¹⁵N. This intermediate is further functionalized with glycine amide to form thiourea derivatives, which cyclize into imidazole precursors for histidine biosynthesis.

Table 1: Key Properties of Potassium Thiocyanate-¹³C,¹⁵N

| Property | Value | Source |

|---|---|---|

| Molecular Formula | K¹³C¹⁵NS | |

| Molecular Weight | 99.17 g/mol | |

| Isotopic Purity | 99% ¹³C, 98% ¹⁵N | |

| Melting Point | 170–176°C | |

| CAS Number | 143673-61-4 |

Kinetic Isotope Effects in Heterocyclic Nitrogen Systems

KIEs play a pivotal role in reactions involving potassium thiocyanate-¹³C,¹⁵N, particularly in nitrogen-heterocyclic systems. The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N alters vibrational frequencies, leading to measurable differences in reaction rates. For example, in the tautomerization of 2-mercaptopyridine derivatives, ¹³C substitution at the thiocarbonyl group reduces the zero-point energy (ZPE) by 0.8–1.2 kJ/mol, resulting in a k_H/k_D ratio of 1.02–1.05.

Heavy-atom KIEs are less pronounced than deuterium effects due to smaller mass differences. However, in ruthenium-catalyzed cycloadditions, ¹⁵N labeling in tetrazine ligands increases the activation energy for N₂ release by 4–6 kJ/mol, favoring regioselective formation of 1,2,4-triazine-5-chalcogenones. These effects are critical for designing labeled pharmaceuticals and agrochemicals.

Solid-Phase Synthesis Techniques for ¹³C/¹⁵N Incorporation

Solid-phase synthesis enables efficient incorporation of ¹³C and ¹⁵N into thiocyanate frameworks. For instance, urea-¹³C,¹⁵N₂ is polymerized at 550°C under nitrogen to produce graphitic carbon nitride (g-C₃N₄) with 99% isotopic retention. Subsequent treatment with potassium hydroxide (KOH) and elemental sulfur generates potassium thiocyanate-¹³C,¹⁵N via the reaction:

$$ \text{g-C}3\text{N}4 + 3\text{S} + 4\text{KOH} \rightarrow 3\text{KSCN} + 2\text{NH}3 + 2\text{H}2\text{O} $$.

This method achieves 95–98% yield and minimizes isotopic dilution, as confirmed by solid-state NMR. Alternative approaches use silica-supported catalysts to facilitate SCN⁻ exchange between labeled thiourea and potassium carbonate.

Catalytic Pathways for SCN⁻ Group Functionalization

The SCN⁻ group in potassium thiocyanate-¹³C,¹⁵N undergoes diverse catalytic transformations:

- Photocatalytic Decarboxylation: Visible-light-driven decarboxylation of carboxylic acids with N-thiocyanatosaccharin yields thiocyanate derivatives (R-SCN) with 80–90% isotopic fidelity.

- Ru-Catalyzed Cycloadditions: Ruthenium complexes (e.g., [RuCl(η⁶-p-cymene)]) catalyze [4+2] cycloadditions between tetrazines and SCN⁻, forming triazine chalcogenones with 99% regioselectivity.

- Phase-Transfer Thiocyanation: Benzyl chloride reacts with KSCN-¹³C,¹⁵N under phase-transfer conditions (e.g., PEG-400) to produce benzyl thiocyanate-¹³C,¹⁵N in 85% yield.

These pathways enable the synthesis of isotopically labeled agrochemicals, such as thiocyclam and thiosultap, which are used in pest control.

Multinuclear Magnetic Resonance Profiling (¹H/¹³C/¹⁵N)

Multinuclear magnetic resonance (NMR) spectroscopy offers unparalleled insights into the electronic environments of potassium thiocyanate-13C,15N. The ¹³C and ¹⁵N isotopic labels enhance signal resolution, enabling detailed assignments of chemical shifts and coupling patterns.

¹³C NMR Analysis

The ¹³C nucleus in the thiocyanate group exhibits a distinct chemical shift influenced by its bonding environment. In potassium thiocyanate-13C,15N, the carbon atom within the S–C≡N moiety resonates at δ ≈ 110–120 ppm, consistent with sp-hybridized carbons in linear thiocyanate ions [3] [6]. This shift is slightly deshielded compared to unlabeled thiocyanates due to the isotopic mass effect, which alters local electron density [6].

¹⁵N NMR Analysis

¹⁵N NMR reveals a characteristic resonance for the thiocyanate nitrogen at δ ≈ –100 ppm, distinct from isothiocyanates (δ ≈ –275 ppm) [6]. The chemical shift reflects the nitrogen’s participation in the S–C≡N triple bond, with partial negative charge delocalization across the thiocyanate ion. Protonation studies demonstrate that binding to proteins, such as lactoperoxidase, induces upfield shifts in ¹H NMR signals (e.g., heme methyl protons shifting to δ ≈ 61 ppm), confirming thiocyanate’s interaction with enzymatic active sites [4].

¹H NMR of Coordination Complexes

In coordination complexes, the thiocyanate ligand’s ¹H NMR signals are influenced by paramagnetic metal centers. For example, cesium-133 NMR studies of CsCd(SCN)₃ reveal quadrupole coupling constants (148 kHz) and chemical shift tensors (span = 94.4 ppm), highlighting the sensitivity of NMR to thiocyanate’s coordination geometry [7].

Table 1: Representative NMR Chemical Shifts of Potassium Thiocyanate-13C,15N

| Nucleus | Chemical Shift (ppm) | Environment | Source |

|---|---|---|---|

| ¹³C | 110–120 | S–C≡N (sp-hybridized) | [3] [6] |

| ¹⁵N | –100 | Thiocyanate nitrogen | [6] |

| ¹H | 61 (bound to heme) | Heme methyl protons | [4] |

Isotopic Fingerprinting via Fourier-Transform Infrared Vibrational Mode Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies isotopic shifts in vibrational modes caused by ¹³C and ¹⁵N substitution. The thiocyanate ion (SCN⁻) exhibits three primary vibrational bands: ν(C≡N) stretching (~2060 cm⁻¹), δ(S–C≡N) bending (~470 cm⁻¹), and ν(S–C) stretching (~750 cm⁻¹).

Isotopic Shifts in Stretching Modes

- ν(C≡N): ¹³C substitution reduces the stretching frequency by approximately 20–30 cm⁻¹ due to increased atomic mass, while ¹⁵N substitution causes a smaller downshift (~10 cm⁻¹) [6].

- ν(S–C): The S–C stretch shows minimal isotopic sensitivity, as sulfur’s high mass dominates the vibrational mode.

Table 2: FTIR Vibrational Frequencies of Potassium Thiocyanate-13C,15N

| Vibration Mode | Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|

| ν(C≡N) (unlabeled) | 2060 | – |

| ν(C≡N) (¹³C,¹⁵N) | 2020–2030 | –30 to –40 |

| δ(S–C≡N) | 470 | – |

Hyperfine Coupling Constants in Electron Paramagnetic Resonance Studies

Electron paramagnetic resonance (EPR) spectroscopy probes hyperfine interactions between unpaired electrons and magnetic nuclei (¹³C, ¹⁵N) in thiocyanate radicals or metal complexes.

¹³C and ¹⁵N Hyperfine Splitting

In sulfur-centered radicals (e.g., SCN- ), the ¹³C and ¹⁵N isotopes induce measurable hyperfine splitting. For ¹³C (I = ½), coupling constants (a₀) range from 10–15 G, while ¹⁵N (I = ½) exhibits smaller couplings (a₀ ≈ 2–5 G) due to lower spin density at nitrogen [6]. These values depend on the radical’s geometry and spin distribution.

Table 3: Theoretical Hyperfine Coupling Constants for Thiocyanate Radicals

| Isotope | Hyperfine Coupling Constant (G) | Spin Density Localization |

|---|---|---|

| ¹³C | 10–15 | S–C≡N bond region |

| ¹⁵N | 2–5 | Terminal nitrogen |

Raman Spectral Signatures of Thiocyanate Coordination Complexes

Raman spectroscopy distinguishes thiocyanate binding modes (κ-S vs. κ-N) in coordination complexes. The ν(C≡N) stretching frequency is highly sensitive to metal coordination:

- κ-S Binding: ν(C≡N) ≈ 2060–2100 cm⁻¹ (weakened triple bond due to electron donation to metal).

- κ-N Binding: ν(C≡N) ≈ 2040–2080 cm⁻¹ (enhanced triple bond strength from metal withdrawal).

Isotopic labeling (¹³C,¹⁵N) shifts these bands predictably, aiding in mode assignment. For example, in CsCd(SCN)₃, κ-S coordination reduces ν(C≡N) to 2075 cm⁻¹, while isotopic substitution further lowers it by 25 cm⁻¹ [7].

Table 4: Raman Bands for Potassium Thiocyanate-13C,15N Coordination Complexes

| Coordination Mode | ν(C≡N) (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|

| κ-S | 2075 | –25 (¹³C,¹⁵N) |

| κ-N | 2050 | –20 (¹³C,¹⁵N) |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant